molecular formula C14H20N2O2 B13323939 Benzyl 3-amino-4-methylpiperidine-1-carboxylate

Benzyl 3-amino-4-methylpiperidine-1-carboxylate

Cat. No.: B13323939
M. Wt: 248.32 g/mol
InChI Key: SRPCZFCRBYSYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-amino-4-methylpiperidine-1-carboxylate (CAS: 250714-61-5; 100836-71-3 as hydrochloride) is a piperidine derivative featuring a benzyl carbamate group, an amino substituent at position 3, and a methyl group at position 3. Its molecular formula is C₁₄H₂₀N₂O₂ (free base) or C₁₄H₂₁ClN₂O₂ (hydrochloride salt). This compound is synthesized via photocatalysis using 4-methyl-3,4-dihydropyridine-1(2H)-carboxylate as a precursor under General Method D, yielding a 63% isolated product as a racemic mixture . Its structural versatility makes it a valuable intermediate in pharmaceutical and organic synthesis, particularly for β-diamine building blocks.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl 3-amino-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3

InChI Key

SRPCZFCRBYSYDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-4-methylpiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-amino-4-methylpiperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Benzyl 3-amino-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
Benzyl 3-amino-4-methylpiperidine-1-carboxylate 250714-61-5 C₁₄H₂₀N₂O₂ 260.33 g/mol 3-amino, 4-methyl Methyl group enhances lipophilicity; racemic mixture with potential stereospecific applications .
Benzyl 4-amino-3-azaspiro[4.5]decane-1-carboxylate Not provided C₁₇H₂₂N₂O₂ 286.37 g/mol Spiro[4.5]decane ring, 4-amino Rigid spirocyclic structure limits conformational flexibility; used in constrained scaffolds .
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.29 g/mol 4-amino Lacks methyl group; simpler structure with lower molecular weight .
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 C₁₈H₂₃NO₄ 317.38 g/mol 4-(ethoxy-oxopropyl) Ethoxy-oxopropyl group increases steric bulk and potential metabolic stability .
(3R,4R)-Benzyl 3-amino-4-hydroxypiperidine-1-carboxylate 1270497-22-7 C₁₃H₁₈N₂O₃ 250.29 g/mol 3-amino, 4-hydroxy Hydroxyl group enhances polarity and hydrogen-bonding capacity .
Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate 1638760-22-1 C₁₅H₂₁NO₃ 263.33 g/mol 4-ethyl, 4-hydroxy Ethyl group increases hydrophobicity; hydroxyl may influence solubility .

Q & A

Q. What are the key steps in synthesizing Benzyl 3-amino-4-methylpiperidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups, nucleophilic substitution, and catalytic hydrogenation. For example:

Piperidine Ring Functionalization : Introduction of amino and methyl groups via reductive amination or alkylation under inert atmospheres (e.g., nitrogen) .

Carboxylate Group Addition : Benzyl chloroformate is commonly used for carbamate formation, requiring precise pH control (7–9) to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

  • Optimization : Yield improvements (70–85%) are achieved by adjusting temperature (0–25°C for sensitive steps), solvent polarity (dichloromethane or THF), and catalyst loading (e.g., 10% Pd/C for hydrogenation) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 1.2–1.4 ppm for methyl groups, δ 4.5–5.1 ppm for benzyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 284.79 for the hydrochloride salt) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., trans-configuration of amino and methyl groups) using SHELX software for refinement .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks; the compound’s acute toxicity remains understudied, requiring conservative precautions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina simulates binding to receptors (e.g., G protein-coupled receptors) using force fields (AMBER) to assess binding affinity (ΔG values) .
  • QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., methyl vs. fluorine) with bioactivity .
  • Example : Fluorine substitution at the 3-position enhances selectivity for neurological targets due to electronegativity and steric effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variations .
  • Case Study : Discrepancies in antimicrobial activity (MIC 8–32 µg/mL) may arise from differences in bacterial strain susceptibility or compound purity .

Q. How does stereochemistry influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) to separate enantiomers and assess their individual bioavailability .
  • Metabolic Stability : Trans-isomers exhibit longer half-lives (t₁/₂ = 2.5 hr) in liver microsomes compared to cis-forms (t₁/₂ = 1.2 hr) due to reduced CYP450 metabolism .
  • Table : Stereochemical Impact on Bioactivity
StereoisomerTarget ReceptorBinding Affinity (Kᵢ, nM)
(3R,4R)Serotonin 5-HT₁A12.3 ± 1.5
(3S,4S)Serotonin 5-HT₁A89.7 ± 4.2
Source:

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C; HPLC monitors degradation products (e.g., benzyl alcohol from carbamate hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>180°C) and hygroscopicity .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts at 254 nm) .

Q. How are continuous flow reactors optimized for large-scale synthesis of this compound?

  • Methodological Answer :
  • Reactor Design : Tubular reactors with Pd-coated catalysts enhance hydrogenation efficiency (residence time = 30 min, 50°C) .
  • Process Analytical Technology (PAT) : In-line IR probes monitor reaction progress (e.g., carbamate formation at 1720 cm⁻¹) .
  • Scale-Up Challenges : Address exotherms via jacketed cooling and minimize clogging by pre-filtering reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.